Regioisomeric Discrimination: Benzoyl-Substituted 3-Methoxy vs. Aniline-Substituted N-(3-Methoxyphenyl)benzamide — Physicochemical and Biological Divergence
3-Methoxy-N-phenylbenzamide (CAS 6833-23-4, InChIKey=OAAVWHUTJIJKOU-UHFFFAOYSA-N) and its regioisomer N-(3-methoxyphenyl)benzamide (CAS 13031-49-7, InChIKey=UCXCRDPOWBLPHN-UHFFFAOYSA-N) differ in methoxy attachment position—benzoyl ring versus aniline ring, respectively [1]. This structural difference yields distinct melting points: 114–116 °C for the target compound versus 109–113 °C for the regioisomer [1]. Functionally, the target compound is reported to exhibit kinase selectivity attributed to its regiospecificity, while the regioisomer N-(3-methoxyphenyl)benzamide has documented NLRP3 inflammasome inhibitory activity with an IC50 of 4.54 μM [2].
| Evidence Dimension | Regioisomeric identity — methoxy position on benzoyl vs. aniline ring |
|---|---|
| Target Compound Data | 3-Methoxy-N-phenylbenzamide; InChIKey OAAVWHUTJIJKOU-UHFFFAOYSA-N; melting point 114–116 °C; reported kinase selectivity |
| Comparator Or Baseline | N-(3-methoxyphenyl)benzamide (CAS 13031-49-7); InChIKey UCXCRDPOWBLPHN-UHFFFAOYSA-N; melting point 109–113 °C; NLRP3 IC50 = 4.54 μM |
| Quantified Difference | Δ melting point ≈ 3–5 °C; distinct InChI key and biological target profiles |
| Conditions | Melting point measured experimentally (SciFinder); biological activity from BindingDB/Sanford-Burnham Center for Chemical Genomics |
Why This Matters
Procurement of the incorrect regioisomer introduces a compound with a different biological target profile (NLRP3 vs. kinase), invalidating experimental conclusions.
- [1] Haoreagent. 3-METHOXY-N-PHENYLBENZAMIDE Product Data. CAS 6833-23-4. Melting point: 114-116°C. Available at: https://www.haoreagent.com/ (accessed 2024). View Source
- [2] BindingDB Entry BDBM76297. N-(3-methoxyphenyl)benzamide NLRP3 Inhibition Data. IC50: 4.54E+3 nM. Sanford-Burnham Center for Chemical Genomics. Available at: http://bdb8.ucsd.edu/ (accessed 2024). View Source
